molecular formula C17H18N4O2S B12205871 3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide

3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12205871
M. Wt: 342.4 g/mol
InChI Key: IUNQDELVAFXGTK-UHFFFAOYSA-N
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Description

3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a thiazole derivative with an oxadiazole precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process would involve optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-methyl-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C17H18N4O2S/c1-10(2)9-13(22)19-17-18-11(3)14(24-17)16-20-15(21-23-16)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,18,19,22)

InChI Key

IUNQDELVAFXGTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC(C)C)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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